molecular formula C5H11Cl2NO3S B12776759 N,N-Bis(2-chloroethyl)sulfamic acid methyl ester CAS No. 89380-91-6

N,N-Bis(2-chloroethyl)sulfamic acid methyl ester

Cat. No.: B12776759
CAS No.: 89380-91-6
M. Wt: 236.12 g/mol
InChI Key: IDIFKMHWVJCSDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid methyl ester typically involves the reaction of sulfamic acid with 2-chloroethyl methyl ether in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)sulfamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N,N-Bis(2-chloroethyl)sulfamic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid methyl ester involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and subsequent biological effects. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Bis(2-chloroethyl)sulfamic acid methyl ester include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

89380-91-6

Molecular Formula

C5H11Cl2NO3S

Molecular Weight

236.12 g/mol

IUPAC Name

methyl N,N-bis(2-chloroethyl)sulfamate

InChI

InChI=1S/C5H11Cl2NO3S/c1-11-12(9,10)8(4-2-6)5-3-7/h2-5H2,1H3

InChI Key

IDIFKMHWVJCSDX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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